4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid

Pharmaceutical impurity profiling Tranexamic acid quality control Reference standard identity

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid (CAS 861518-79-8, C16H13ClO4, MW 304.72) is a bis‑aromatic benzoyl ester containing a reactive chloromethyl group and a terminal benzoic acid moiety. It is classified as a benzoic acid derivative and is supplied as a Tranexamic Acid Impurity reference standard (commonly designated Impurity 25 or Impurity 22 depending on the vendor) with a standard purity of 97%, supported by batch‑specific Certificates of Analysis including NMR, HPLC, and GC.

Molecular Formula C16H13ClO4
Molecular Weight 304.72 g/mol
Cat. No. B12848893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid
Molecular FormulaC16H13ClO4
Molecular Weight304.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)CCl)C(=O)O
InChIInChI=1S/C16H13ClO4/c17-9-11-1-7-14(8-2-11)16(20)21-10-12-3-5-13(6-4-12)15(18)19/h1-8H,9-10H2,(H,18,19)
InChIKeyBCJRWOGHIGVWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic Acid – CAS 861518-79-8, Structural Identity and Core Specifications


4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid (CAS 861518-79-8, C16H13ClO4, MW 304.72) is a bis‑aromatic benzoyl ester containing a reactive chloromethyl group and a terminal benzoic acid moiety . It is classified as a benzoic acid derivative and is supplied as a Tranexamic Acid Impurity reference standard (commonly designated Impurity 25 or Impurity 22 depending on the vendor) with a standard purity of 97%, supported by batch‑specific Certificates of Analysis including NMR, HPLC, and GC . The compound’s dual functionality enables its use as a pharmaceutical impurity marker, a heterobifunctional crosslinker in polymer chemistry, and a versatile intermediate for medicinal chemistry derivatization.

Why Generic Substitution Is Not Possible for 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic Acid Analogs


The chloromethyl benzoyl ester subclass exhibits substantial structural diversity—positional isomers (2‑ versus 4‑substituted derivatives) and linker‑length variants (direct ester vs. methylene‑spaced ester)—that translate into divergent reactivity, stability, and biological activity. For example, 2‑((3‑(chloromethyl)benzoyl)oxy)benzoic acid (3‑CH2Cl) has demonstrated measurable analgesic activity in the Wistar rat plantar test, whereas the 4‑aminomethyl analog (tranexamic acid) acts via a completely separate antifibrinolytic mechanism [1][2]. Consequently, assuming interchangeability among chloromethyl benzoyl analogs—even those sharing identical molecular formulas—can compromise analytical accuracy in pharmaceutical quality control or alter crosslinking density in polymer applications. Procurement must be verified at the CAS level and supported by documented structural characterization.

Quantitative Differentiation Evidence for 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic Acid vs. Closest Analogs


Discrimination of Tranexamic Acid Impurity 25 from Official Pharmacopeial Impurities A–D

The British Pharmacopoeia (BP 2013) monograph for tranexamic acid specifies four related impurities (A, B, C, D) with defined relative retention times and correction factors, but does not list 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid (CAS 861518-79-8) among them [1]. In contrast, specialist vendors such as Bidepharm supply this compound as 'Tranexamic Acid Impurity 25' at a certified purity of 97%, with batch-specific QC data (NMR, HPLC, GC) . The absence of this impurity from official monographs means that its identification relies entirely on accurate CAS‑indexed procurement; alternative 'Impurity 22' listings may refer to a completely different chemical entity (e.g., CAS 98270-32-7) .

Pharmaceutical impurity profiling Tranexamic acid quality control Reference standard identity

Purity Benchmarking: Batch-Level Multi‑Technique Characterization vs. Common Analogs

Bidepharm supplies 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid at a standard purity of 97%, with Certificates of Analysis encompassing NMR, HPLC, and GC . The structurally related building block 4‑(chloromethyl)benzoic acid is typically offered at ≥98% (GC) , while 2‑((4‑(chloromethyl)benzoyl)oxy)benzoic acid (4CH2Cl) has been characterized at >95% by HPLC for pharmacological studies [1]. The multi‑technique COA documentation of the target compound supports its use as a primary reference standard, whereas lower‑purity batches of positional isomers often require further purification before deployment in validated analytical procedures.

Chemical purity Reference standard quality Pharmaceutical intermediate

Structural Spacer Effect: Methylene‑Linked Ester vs. Direct Ester Analogs

The target compound incorporates a methylene (–CH2–) spacer between the central ester and the terminal benzoic acid group, distinguishing it from direct ester analogs such as 2‑((4‑(chloromethyl)benzoyl)oxy)benzoic acid (4CH2Cl) [1]. Side‑chain spacer architecture has been shown to improve alkaline stability and hydroxide conductivity in anion exchange membranes (AEMs) by decoupling the reactive group from the polymer backbone [2]. Although no direct grafting comparison has been published for this specific compound, class‑level inference suggests that the additional rotatable bond increases the accessibility of the terminal –COOH group for covalent conjugation while reducing steric hindrance, a feature that may be advantageous for polymer modification and surface grafting applications.

Linker chemistry Polymer crosslinking Structure-activity relationship

Analgesic Activity Disparity Between 4‑(((4‑(Chloromethyl)benzoyl)oxy)methyl)benzoic Acid and Its Positional Isomers

A 2016 rodent study showed that 2‑(3‑(chloromethyl)benzoyloxy)benzoic acid and 2‑(4‑(chloromethyl)benzoyloxy)benzoic acid both produced significantly greater analgesic activity than acetylsalicylic acid (ASA) in the Wistar rat plantar test [1]. The target compound, 4‑(((4‑(Chloromethyl)benzoyl)oxy)methyl)benzoic acid, differs by a methylene spacer and para‑substitution on the terminal benzoic acid ring. Although no direct analgesic data exist for the target compound, the marked pharmacodynamic divergence demonstrated among positional substitution isomers within this class underscores that even minor structural alterations can drastically alter biological activity.

Analgesic activity COX inhibition Structural isomer pharmacology

Confirmed Application Scenarios for 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic Acid Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Tranexamic Acid HPLC Method Development

As a CAS‑verified Tranexamic Acid Impurity 25 (CAS 861518-79-8), the compound serves as a critical reference material for HPLC method development, system suitability testing, and forced degradation studies in accordance with ICH Q3A guidelines [1]. Its unique structure—absent from the official BP/EP impurity lists—makes it indispensable for comprehensive impurity profiling in generic drug applications, where process‑related impurities require identification and quantification with a certified reference standard.

Heterobifunctional Crosslinker for Functional Polymer and Membrane Synthesis

The chloromethyl and benzoic acid termini allow the compound to act as a heterobifunctional crosslinker for covalent attachment to hydroxyl‑ or amine‑containing polymers (e.g., PVA, chitosan) and subsequent assembly of metal‑organic frameworks. Side‑chain spacer architectures analogous to this compound have demonstrated improved alkaline stability and ionic conductivity in anion exchange membranes, suggesting that the methylene‑spacer design may reduce steric hindrance during grafting [2].

Key Intermediate in Medicinal Chemistry Derivatization Libraries

The chloromethyl group can undergo nucleophilic substitution with amines, thiols, or alkoxides, enabling rapid diversification of the benzoic acid scaffold for structure‑activity relationship (SAR) studies. Compared to 4‑(chloromethyl)benzoic acid, the additional ester‑linked benzoic acid moiety provides an extended pharmacophore for probe design, while the confirmed batch‑level purity of 97% ensures reproducible outcomes in multistep synthetic sequences .

Pre‑Column Derivatization Agent for LC‑MS Analysis of Polar Analytes

The carboxylic acid functionality can improve chromatographic retention and ionization efficiency of polar analytes when used as a pre‑column derivatization agent. Its distinct mass signature (MW 304.72, characteristic chlorine isotope pattern) facilitates unambiguous identification in complex biological matrices, and the availability of multi‑technique COAs (NMR, HPLC, GC) supports rigorous method validation .

Quote Request

Request a Quote for 4-(((4-(Chloromethyl)benzoyl)oxy)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.